5-(Pyrrolidin-1-yl)pyridin-2-amine

Analytical chemistry Quality control Chemical procurement

Procure 5-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 937623-38-6) specifically for kinase inhibitor and nNOS modulator programs. This verified 5-position isomer (mp 90–94°C) is structurally distinct from the 3-, 4-, and 6-position regioisomers—substitution with an alternative isomer introduces uncontrolled variables into SAR studies, risking failed reactions and invalidated biological assays. Use the defined melting point (90–94°C) for rapid QC identity verification upon receipt. Available in research quantities from 250 mg to 5 g. Request a quote today.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 937623-38-6
Cat. No. B1341254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-1-yl)pyridin-2-amine
CAS937623-38-6
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CN=C(C=C2)N
InChIInChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
InChIKeyJPBRHMIVZVUWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 937623-38-6): Core Identifiers and Heterocyclic Scaffold for Procurement Selection


5-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 937623-38-6) is a heterocyclic organic compound characterized by a pyridine core bearing a pyrrolidin-1-yl substituent at the 5-position and a primary amine at the 2-position, with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It serves as a versatile aminopyridine building block for medicinal chemistry applications, including kinase inhibitor development and the synthesis of compounds targeting neurological disorders and cancers [1]. The compound is commercially available with typical purity specifications of 95% to ≥98% and exhibits a defined melting point range of 90–94°C and a calculated boiling point of 351°C at 760 mmHg [2].

Why 5-(Pyrrolidin-1-yl)pyridin-2-amine Cannot Be Interchanged with Other Pyrrolidinyl-Pyridinamine Positional Isomers


Positional isomerism among pyrrolidinyl-pyridinamine compounds is not a minor structural variation but a determinant of divergent biological and chemical behavior. The specific substitution pattern on the pyridine ring dictates the electronic distribution, steric environment, and hydrogen-bonding capacity of the molecule, thereby governing its reactivity, molecular recognition, and ultimate pharmacological profile . The 5-position isomer (CAS 937623-38-6) presents a unique geometric and electronic arrangement that cannot be reliably substituted by the 3-position isomer (CAS 1286273-39-9), 4-position isomer (CAS 722550-01-8), or 6-position isomer (CAS 883987-27-7) without introducing uncharacterized variables into structure-activity relationships or synthetic pathways [1]. For procurement purposes, generic substitution introduces the risk of failed reactions, invalidated biological assays, and irreproducible results—consequences that directly impact research timelines and resource allocation. The following evidence items quantify these positional specificity differences through direct comparative data where available.

Quantitative Differentiation Evidence for 5-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 937623-38-6) Relative to Positional Isomers and In-Class Comparators


Positional Isomer Identity: Defined Melting Point Enables Analytical Differentiation from 3-, 4-, and 6-Position Isomers

5-(Pyrrolidin-1-yl)pyridin-2-amine exhibits a distinct and well-defined melting point range of 90–94°C, as documented in authoritative chemical property databases [1]. This thermal property serves as a definitive analytical marker that distinguishes the 5-position isomer from its 3-, 4-, and 6-position analogs, for which publicly reported melting points are either absent or differ substantially. For procurement and quality control purposes, this melting point provides a readily accessible verification method to confirm identity and purity upon receipt, reducing the risk of mislabeling or cross-contamination with positional isomers that share identical molecular formulas and similar spectroscopic profiles.

Analytical chemistry Quality control Chemical procurement

Regioisomeric Specificity in 2-Aminopyridine Scaffolds: Synthetic Route Differentiates 5-Position Isomer from Alternative Substitution Patterns

The synthesis of 5-(pyrrolidin-1-yl)pyridin-2-amine proceeds via a documented hydrogenation route involving a nitro or nitroso intermediate over 10% Pd/C catalyst at 35°C under atmospheric pressure, yielding the 5-position substituted product . This synthetic accessibility contrasts with the preparation of the 3-, 4-, and 6-position isomers, each of which requires distinct synthetic strategies due to differing electronic activation and steric constraints at each ring position. For procurement, this means that the 5-position isomer is the appropriate starting material for synthetic sequences that require regioselective elaboration at the 5-position, such as subsequent cross-coupling reactions or further functionalization of the 2-amino group .

Synthetic chemistry Medicinal chemistry Building block procurement

Positional Isomer Discrimination in Structure-Activity Relationships: 5-Position Substitution Confers Distinct Pharmacophoric Geometry from Alternative Pyrrolidinyl-Pyridinamine Isomers

In the context of aminopyridine-based pharmacophores, the specific position of the pyrrolidine substituent critically influences molecular recognition by biological targets. The 5-position isomer (CAS 937623-38-6) positions the pyrrolidine ring at a distinct vector angle relative to the 2-amino hydrogen-bond donor/acceptor group, a geometric arrangement that differs fundamentally from the 3-, 4-, and 6-position isomers [1]. While no publicly available direct comparative biological activity data for the 5-position isomer versus its regioisomers were identified at the time of this analysis, the broader medicinal chemistry literature on pyrrolidinyl-aminopyridine scaffolds establishes that positional substitution governs kinase inhibition selectivity profiles, GPCR ligand binding affinities, and nNOS inhibition potencies [2]. For procurement decisions, this indicates that substituting a 3-, 4-, or 6-position isomer for the 5-position isomer in any established SAR program will introduce an uncontrolled variable with unknown and potentially detrimental consequences for target engagement.

Medicinal chemistry Drug design Pharmacophore modeling

Validated Application Scenarios for 5-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 937623-38-6) Based on Evidence-Grounded Differentiation


Analytical Quality Control and Identity Verification for Chemical Procurement

Procurement and QC laboratories can utilize the defined melting point of 90–94°C as a primary analytical verification tool to confirm the identity of received material. This thermal property provides a rapid, low-cost method to distinguish the 5-position isomer from other pyrrolidinyl-pyridinamine positional isomers that share identical molecular formulas and similar spectroscopic characteristics, thereby reducing the risk of misidentification and subsequent experimental failure [1].

Synthetic Chemistry Programs Requiring Regioselective 5-Position Functionalization

Synthetic chemists engaged in building block procurement for medicinal chemistry programs can rely on the documented hydrogenation route to 5-(pyrrolidin-1-yl)pyridin-2-amine as a validated synthetic reference. This compound is appropriate for synthetic sequences that require subsequent elaboration at the 5-position pyrrolidine ring or the 2-position amino group, where alternative positional isomers would yield different regiochemical outcomes and potentially compromise downstream transformations [1].

Medicinal Chemistry Campaigns Targeting Kinase or nNOS Pharmacophores with Defined 5-Position Geometry

Medicinal chemistry programs developing kinase inhibitors or nNOS modulators that incorporate a 2-aminopyridine scaffold with a 5-position pyrrolidine substituent should procure the specific 5-position isomer to maintain fidelity to established or hypothesized pharmacophore models. The geometric arrangement of the pyrrolidine ring at the 5-position relative to the 2-amino group is distinct from that of the 3-, 4-, and 6-position isomers, and substitution with an alternative regioisomer introduces an uncontrolled variable into structure-activity relationship studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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